molecular formula C9H11N5OS B14911255 6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine

6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine

Katalognummer: B14911255
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: BVYVBPYHDASDOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression, respectively . It can also interfere with signaling pathways, such as the NF-kB signaling pathway, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine is unique due to its combination of the oxadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H11N5OS

Molekulargewicht

237.28 g/mol

IUPAC-Name

6-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]pyrimidin-4-amine

InChI

InChI=1S/C9H11N5OS/c1-5-3-7(10)13-9(11-5)16-4-8-12-6(2)15-14-8/h3H,4H2,1-2H3,(H2,10,11,13)

InChI-Schlüssel

BVYVBPYHDASDOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SCC2=NOC(=N2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.